Cas no 2228569-65-9 (3-ethenyl-2-(piperidin-1-yl)pyridine)

3-ethenyl-2-(piperidin-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-ethenyl-2-(piperidin-1-yl)pyridine
- 2228569-65-9
- EN300-1783662
-
- インチ: 1S/C12H16N2/c1-2-11-7-6-8-13-12(11)14-9-4-3-5-10-14/h2,6-8H,1,3-5,9-10H2
- InChIKey: XBOCDJAWHMNAIU-UHFFFAOYSA-N
- SMILES: N1(C2C(C=C)=CC=CN=2)CCCCC1
計算された属性
- 精确分子量: 188.131348519g/mol
- 同位素质量: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.1Ų
- XLogP3: 2.9
3-ethenyl-2-(piperidin-1-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783662-0.05g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1783662-0.1g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1783662-2.5g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1783662-5g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1783662-10g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1783662-10.0g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1783662-0.25g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1783662-1.0g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1783662-1g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1783662-5.0g |
3-ethenyl-2-(piperidin-1-yl)pyridine |
2228569-65-9 | 5g |
$3894.0 | 2023-06-02 |
3-ethenyl-2-(piperidin-1-yl)pyridine 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-ethenyl-2-(piperidin-1-yl)pyridineに関する追加情報
Introduction to 3-ethenyl-2-(piperidin-1-yl)pyridine (CAS No. 2228569-65-9)
3-Ethenyl-2-(piperidin-1-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 2228569-65-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural complexity and potential biological activities. The compound features a pyridine core substituted with an ethenyl group at the 3-position and a piperidine ring at the 2-position, which together contribute to its unique chemical and pharmacological properties.
The structural motif of 3-ethenyl-2-(piperidin-1-yl)pyridine makes it a versatile scaffold for drug discovery. The presence of both pyridine and piperidine rings enhances its binding affinity to various biological targets, including enzymes and receptors. This dual functionality has been exploited in the design of novel therapeutic agents targeting a range of diseases, particularly in oncology and central nervous system (CNS) disorders.
Recent advancements in medicinal chemistry have highlighted the importance of 3-ethenyl-2-(piperidin-1-yl)pyridine as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in developing kinase inhibitors, which play a crucial role in cancer therapy. The ethenyl group at the 3-position of the pyridine ring provides a handle for further functionalization, allowing chemists to tailor the compound's pharmacokinetic and pharmacodynamic properties.
In addition to its applications in oncology, 3-ethenyl-2-(piperidin-1-yl)pyridine has shown promise in the treatment of neurological disorders. Research indicates that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The piperidine moiety, known for its ability to enhance blood-brain barrier penetration, makes it an attractive candidate for CNS drug development. Several preclinical studies have explored its potential as an antipsychotic and antidepressant agent, with encouraging results.
The synthesis of 3-ethenyl-2-(piperidin-1-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes. Advanced techniques such as transition metal-catalyzed reactions have been employed to improve yield and purity. The development of efficient synthetic methodologies is crucial for scaling up production and making this compound more accessible for further research.
One of the most compelling aspects of 3-ethenyl-2-(piperidin-1-yl)pyridine is its potential for structure-based drug design. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have been used to understand how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into its mechanism of action and help guide the optimization process towards more potent and selective drug candidates.
The pharmacological profile of 3-ethenyl-2-(piperidin-1-yl)pyridine has been extensively studied in vitro and in vivo. In cell-based assays, it has demonstrated inhibitory activity against various enzymes implicated in disease pathways. Animal models have further supported its therapeutic potential, showing efficacy in reducing symptomatology associated with targeted disorders. These preclinical findings have laid the groundwork for clinical trials aimed at evaluating its safety and efficacy in human patients.
The future direction of research on 3-ethenyl-2-(piperidin-1-yl)pyridine is likely to focus on expanding its therapeutic applications and improving its pharmacological properties. Exploration of novel derivatives through structure-based optimization could lead to the discovery of even more effective drugs with enhanced target specificity and reduced side effects. Additionally, investigating its potential role in combination therapies may open up new treatment strategies for complex diseases.
In conclusion, 3-Ethenyl-2-(piperidin-1-y/pyridine (CAS No. 2228569-65) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases, particularly those involving enzymatic or receptor-mediated pathways. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
2228569-65-9 (3-ethenyl-2-(piperidin-1-yl)pyridine) Related Products
- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 1804489-44-8(4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 55658-71-4(Cannabidiolinsaeure-methylester)
- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)
- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)




